![molecular formula C15H14ClNO4S B5814325 N-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5814325.png)
N-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetamide, also known as NS3728, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
N-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetamide exerts its effects by modulating the activity of ion channels, specifically chloride and potassium channels. This compound has been shown to increase the activity of chloride channels, leading to hyperpolarization of the cell membrane and decreased neuronal excitability. Additionally, this compound has been shown to inhibit the activity of potassium channels, leading to vasodilation and decreased blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including increased chloride conductance, decreased potassium conductance, vasodilation, decreased blood pressure, and induction of cell death in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetamide has several advantages for lab experiments, including its ability to modulate the activity of ion channels and its potential applications in various fields. However, this compound also has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for N-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetamide research, including further studies on its mechanism of action, potential applications in drug development, and its use as a research tool for studying ion channels. Additionally, further research is needed to determine the safety and toxicity of this compound in humans.
In conclusion, this compound is a compound that has shown significant potential in various fields, including neuroscience, cardiovascular research, and cancer research. Its ability to modulate the activity of ion channels makes it a valuable research tool, and its potential applications in drug development make it an exciting area of research for the future.
Méthodes De Synthèse
N-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetamide can be synthesized using a multistep process, which involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methylphenol in the presence of a base to form 4-chlorobenzenesulfonate ester. This ester is then reacted with N-(2-acetoxyethyl)acetamide in the presence of a base to form this compound.
Applications De Recherche Scientifique
N-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetamide has been studied extensively for its potential applications in various fields, including neuroscience, cardiovascular research, and cancer research. In neuroscience, this compound has been shown to modulate the activity of chloride channels, which play a crucial role in regulating neuronal excitability. In cardiovascular research, this compound has been shown to inhibit the activity of potassium channels, which can lead to vasodilation and decreased blood pressure. In cancer research, this compound has been shown to induce cell death in cancer cells and inhibit tumor growth.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)sulfonyl-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-11-4-2-3-5-14(11)21-10-15(18)17-22(19,20)13-8-6-12(16)7-9-13/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPHJENDSOWIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

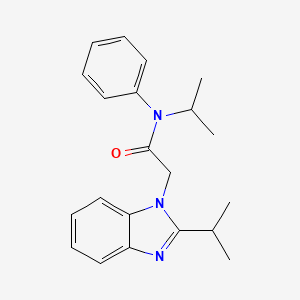
![5,5'-dimethyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5814263.png)
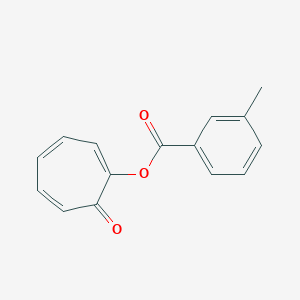
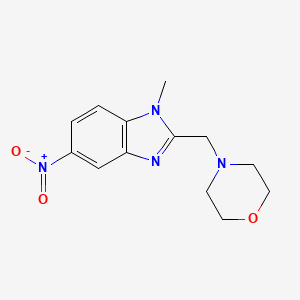
![methyl 4-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B5814273.png)
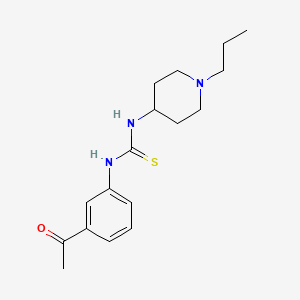



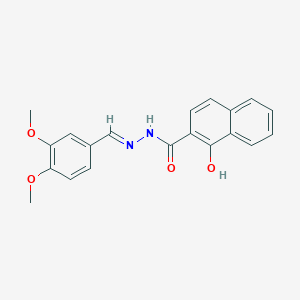
![N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5814318.png)
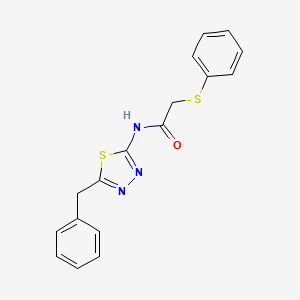
![4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B5814334.png)
![1-[(2,6-difluorophenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5814338.png)